molecular formula C19H22N2O4S B11245559 6-methyl-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-N-(4-methylbenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11245559
M. Wt: 374.5 g/mol
InChI Key: IQYWSONEXBJOOL-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a methanesulfonyl group, and a carboxamide group. Its chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-METHANESULFONYL-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-methylphenylmethanol with methanesulfonyl chloride to form 4-methylphenylmethanesulfonate. This intermediate is then reacted with 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under specific conditions to yield the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives and methanesulfonyl-containing molecules. Compared to these compounds, 4-METHANESULFONYL-6-METHYL-N-[(4-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its resulting chemical properties. Some similar compounds include:

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

6-methyl-N-[(4-methylphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-13-4-7-15(8-5-13)11-20-19(22)18-12-21(26(3,23)24)16-10-14(2)6-9-17(16)25-18/h4-10,18H,11-12H2,1-3H3,(H,20,22)

InChI Key

IQYWSONEXBJOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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